Spectroscopic data of (2R)-1-methylpyrrolidine-2-carbaldehyde
Spectroscopic data of (2R)-1-methylpyrrolidine-2-carbaldehyde
An In-depth Technical Guide to the Spectroscopic Data of (2R)-1-methylpyrrolidine-2-carbaldehyde
Introduction
(2R)-1-methylpyrrolidine-2-carbaldehyde is a chiral heterocyclic compound of significant interest in synthetic organic chemistry. As a derivative of proline, a fundamental amino acid, it serves as a versatile chiral building block for the synthesis of complex natural products and pharmacologically active molecules. The precise stereochemistry at the C2 position, coupled with the reactive aldehyde functionality, makes it a valuable intermediate. Accurate structural elucidation and purity assessment are paramount for its effective use, necessitating a thorough understanding of its spectroscopic characteristics.
This guide provides a comprehensive analysis of the expected spectroscopic data for (2R)-1-methylpyrrolidine-2-carbaldehyde, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this document synthesizes data from structurally analogous compounds and first principles to present a reliable and detailed spectroscopic profile. The protocols and interpretations provided are grounded in established methodologies to ensure scientific integrity and practical applicability for researchers in drug development and chemical synthesis.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following structure and atom numbering scheme for (2R)-1-methylpyrrolidine-2-carbaldehyde will be used.
Caption: Molecular structure of (2R)-1-methylpyrrolidine-2-carbaldehyde with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR data for the title compound.
Predicted ¹H NMR Data
The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The aldehyde proton (H6) is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The chiral proton at C2 will also be downfield, influenced by both the nitrogen and the aldehyde.
Table 1: Predicted ¹H NMR Data for (2R)-1-methylpyrrolidine-2-carbaldehyde (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H6 | 9.5 - 9.7 | Doublet (d) | ~3-4 | Aldehyde proton, deshielded by C=O, coupled to H2. |
| H2 | 3.1 - 3.3 | Multiplet (m) | - | Chiral center, coupled to H6 and H3 protons. Deshielded by N and C=O. |
| H5 | 2.8 - 3.0 | Multiplet (m) | - | Diastereotopic protons adjacent to nitrogen. |
| C7-H₃ | 2.3 - 2.5 | Singlet (s) | - | N-methyl group protons. |
| H3, H4 | 1.7 - 2.2 | Multiplet (m) | - | Pyrrolidine ring protons, complex overlapping signals. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum reveals the number and electronic environment of carbon atoms. The carbonyl carbon (C6) will be the most downfield signal.
Table 2: Predicted ¹³C NMR Data for (2R)-1-methylpyrrolidine-2-carbaldehyde (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C6 | 200 - 205 | Aldehyde carbonyl carbon, highly deshielded. |
| C2 | 65 - 70 | Chiral carbon attached to nitrogen and the formyl group. |
| C5 | 55 - 60 | Carbon adjacent to nitrogen. |
| C7 | 40 - 45 | N-methyl carbon. |
| C3 | 25 - 30 | Pyrrolidine ring carbon. |
| C4 | 22 - 27 | Pyrrolidine ring carbon. |
Experimental Protocol: NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR spectra.
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Sample Preparation:
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Accurately weigh 5-10 mg of (2R)-1-methylpyrrolidine-2-carbaldehyde for ¹H NMR (20-25 mg for ¹³C NMR).
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Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup & Calibration:
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Use a 400 MHz (or higher) NMR spectrometer.
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Tune and match the probe for both ¹H and ¹³C frequencies.
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Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
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Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak (<0.5 Hz line width).
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¹H NMR Acquisition:
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Acquire a standard single-pulse spectrum.
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Key Parameters: Pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 1-2 s, number of scans = 8-16. A shorter relaxation delay is acceptable due to the relatively fast relaxation of small molecules.[1]
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¹³C NMR Acquisition:
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Acquire a proton-decoupled spectrum.
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Key Parameters: Pulse angle = 45°, acquisition time = 1-2 s, relaxation delay = 2 s, number of scans = 1024 or more to achieve adequate signal-to-noise.
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Data Processing:
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Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
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Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
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Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
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Integrate the ¹H signals and analyze the multiplicities and coupling constants.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (2R)-1-methylpyrrolidine-2-carbaldehyde is expected to be dominated by a strong carbonyl stretch.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2820 & 2720 | Medium, Sharp | C-H Stretch | Aldehyde (Fermi doublet)[2] |
| 1725 - 1740 | Strong, Sharp | C=O Stretch | Aldehyde[2] |
| 2960 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1465 | Medium | C-H Bend | Methylene (scissoring) |
| 1150 - 1250 | Medium | C-N Stretch | Tertiary Amine |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR is a modern, rapid technique for acquiring IR spectra of liquid or solid samples with minimal preparation.[3]
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Instrument Preparation:
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Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
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Record a background spectrum in the range of 4000-400 cm⁻¹. This is crucial as it will be automatically subtracted from the sample spectrum, removing interference from atmospheric CO₂ and H₂O.
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Sample Application:
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Place a single drop of neat (2R)-1-methylpyrrolidine-2-carbaldehyde directly onto the center of the ATR crystal.
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Data Acquisition:
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Lower the ATR press arm to ensure good contact between the sample and the crystal.
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Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to provide a high-quality spectrum.
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Cleaning:
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Clean the ATR crystal thoroughly with a solvent-moistened soft tissue (e.g., using isopropanol or acetone) to prevent cross-contamination.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique that induces fragmentation.
Table 4: Predicted Key Fragments in EI-MS
| m/z (Mass/Charge) | Proposed Fragment Identity | Rationale |
| 113 | [M]⁺ | Molecular ion. |
| 112 | [M-H]⁺ | Loss of the aldehydic proton. |
| 84 | [M-CHO]⁺ | Loss of the formyl group (CHO), a common fragmentation for aldehydes. |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage, fragmentation of the C2-C3 bond. |
| 42 | [C₂H₄N]⁺ | Common fragment from pyrrolidine ring cleavage. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal method for analyzing volatile compounds like the target molecule.[3]
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Sample Preparation:
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Prepare a dilute solution (approx. 100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
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GC Method:
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Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
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Injection: Inject 1 µL of the sample solution with a split ratio of 50:1 to avoid column overloading.
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Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This program ensures good separation from solvent and potential impurities.
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MS Method:
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Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to libraries.
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Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and all significant fragments.
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Source Temperature: 230 °C.
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종합 워크플로 다이어그램
다음 다이어그램은 샘플 준비부터 최종 데이터 분석까지의 일반적인 분광학적 특성 분석 워크플로를 요약합니다.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
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MDPI. "¹H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule." Available at: [Link]
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PubChem. "1-Methyl-1H-pyrrole-2-carbaldehyde." Available at: [Link]
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University of Colorado Boulder. "Infrared Spectroscopy." Available at: [Link]
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NIST Chemistry WebBook. "2-Pyrrolidinone, 1-methyl-." Available at: [Link]
